tert-Butyl 4-(3-(benzyloxy)benzoyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-(benzyloxy)benzoyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a benzyloxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(benzyloxy)benzoyl)piperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the piperidine nitrogen using a tert-butyl groupThe reaction conditions often involve the use of organic solvents such as acetonitrile and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-(benzyloxy)benzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The carbonyl group in the benzyloxybenzoyl moiety can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl-substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(3-(benzyloxy)benzoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(benzyloxy)benzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxybenzoyl moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-(benzyloxy)benzoyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxybenzoyl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C24H29NO4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-phenylmethoxybenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C24H29NO4/c1-24(2,3)29-23(27)25-14-12-19(13-15-25)22(26)20-10-7-11-21(16-20)28-17-18-8-5-4-6-9-18/h4-11,16,19H,12-15,17H2,1-3H3 |
InChI Key |
GBOOGYYCNDKSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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